8-methyl-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
8-methyl-5-[(3-methylphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3/c1-17-7-6-8-19(13-17)15-28-16-22-24(20-9-4-3-5-10-20)26-27-25(22)21-14-18(2)11-12-23(21)28/h3-14,16H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFFBTOCMIQPSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedländer Condensation with o-Aminocarbonyl Precursors
The Friedländer condensation, a classical method for quinoline synthesis, has been adapted for pyrazoloquinolines by reacting o-aminobenzaldehyde derivatives with α-methylenated pyrazolones . For the target compound:
- o-Amino-5-[(3-methylphenyl)methyl]benzaldehyde serves as the carbonyl component, introducing the 5-benzyl and 8-methyl groups.
- 3-Phenyl-1H-pyrazol-5-one provides the pyrazole ring with the 3-phenyl substituent.
The reaction proceeds in ethylene glycol at 150–160°C for 6–8 hours, yielding the pyrazolo[4,3-c]quinoline core (30–65% yield). Microwave-assisted condensation on montmorillonite clay enhances efficiency (75% yield, 20 minutes).
Niementowski Reaction with Anthranilic Acid Derivatives
The Niementowski reaction employs anthranilic acid and ketones to form 4-hydroxyquinolines, which are subsequently functionalized. For the target molecule:
- Anthranilic acid reacts with 5-[(3-methylphenyl)methyl]-3-phenyl-1H-pyrazol-4-one in the presence of anhydrous sodium acetate at 180°C.
- Decarboxylation and cyclization yield the 8-methyl-substituted core, though the 5-benzyl group requires post-synthetic introduction via alkylation (e.g., benzyl bromide, K₂CO₃, DMF).
Functionalization of the Pyrazoloquinoline Core
Introduction of the 5-[(3-Methylphenyl)Methyl] Group
Post-cyclization benzylation is critical for installing the 5-[(3-methylphenyl)methyl] moiety:
Optimization of 8-Methyl Substituent Placement
The 8-methyl group originates from:
- Methyl-substituted o-aminobenzaldehydes in Friedländer condensations.
- Methyl ketones in Niementowski reactions, though this route requires stringent temperature control to avoid decarboxylation side reactions.
Alternative Pathways via Multi-Component Reactions
Pfitzinger Synthesis with Isatin Derivatives
Adapting the Pfitzinger synthesis for pyrazoloquinolines involves:
Vilsmeier–Haack Formylation
For late-stage functionalization:
- Treat the pyrazoloquinoline core with POCl₃/DMF to form a 4-formyl intermediate.
- Reduce the aldehyde to a methyl group using NaBH₄ (80% yield).
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Conditions | Yield (%) | Key Challenges |
|---|---|---|---|---|
| Friedländer Condensation | o-Amino-5-benzylbenzaldehyde, 3-phenylpyrazolone | Ethylene glycol, 150°C | 65 | Synthesis of substituted o-aminobenzaldehyde |
| Niementowski Reaction | Anthranilic acid, 3-phenylpyrazolone | 180°C, anhydrous NaOAc | 30 | Competing decarboxylation |
| Pfitzinger Synthesis | Isatin, 3-phenylpyrazolone, 3-methylbenzyl chloride | NaOH, ethanol, reflux | 50 | Multi-step optimization required |
| Post-Synthetic Benzylation | 5-Bromo-pyrazoloquinoline, 3-methylbenzylboronic acid | Pd(PPh₃)₄, dioxane, 80°C | 60 | Purification of coupling product |
Mechanistic Insights and Side Reactions
Competing Cyclization Pathways
During Friedländer condensations, regioselectivity between pyrazolo[3,4-b] and [4,3-c] isomers is controlled by:
Byproduct Formation in Benzylation
Alkylation at position 5 may produce N-alkylated byproducts (5–15%) due to competing quinoline nitrogen reactivity. Silica gel chromatography (hexane:EtOAc = 4:1) resolves this issue.
Scalability and Industrial Feasibility
Continuous-Flow Microwave Synthesis
Adapting the microwave-assisted Friedländer condensation enables gram-scale production:
Chemical Reactions Analysis
Types of Reactions
8-methyl-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions could introduce various alkyl or aryl groups into the molecule.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazoloquinoline derivatives. For instance, compounds similar to 8-methyl-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline have shown significant antibacterial and antifungal activities. In vitro analyses demonstrated that these compounds exhibited broader antimicrobial effects compared to standard antibiotics like Ciprofloxacin and Ketoconazole against various pathogens, including Staphylococcus aureus and Candida albicans .
Anticancer Properties
The anticancer activity of pyrazoloquinoline derivatives has been a major focus of research. Studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, derivatives tested against human cancer cell lines such as HCT-116 and MCF-7 showed IC50 values ranging from 1.9 to 7.52 μg/mL, indicating potent anticancer effects . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrazoloquinoline scaffold can enhance its efficacy against different cancer types.
Anti-inflammatory Effects
Another significant application of this compound class is in anti-inflammatory research. Pyrazoloquinolines have been reported to inhibit pro-inflammatory cytokines and pathways, making them potential candidates for treating inflammatory diseases. The ability to modulate immune responses can be beneficial in conditions such as rheumatoid arthritis and inflammatory bowel disease .
Organic Electronics
The unique electronic properties of pyrazoloquinolines make them suitable for applications in organic electronics. Their ability to act as semiconductors has been explored in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that incorporating pyrazoloquinoline derivatives into polymer matrices can enhance charge transport properties and overall device performance .
Sensors
The chemical stability and functionalizability of pyrazoloquinolines allow their use in sensor technologies. These compounds can be engineered to detect specific ions or molecules, making them useful in environmental monitoring and biomedical diagnostics. Their fluorescence properties can be exploited for sensitive detection methods .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Mahgoub et al., 2018 | Antimicrobial | Synthesized derivatives showed broader activity than standard antibiotics against multiple bacterial strains. |
| Ajani et al., 2022 | Anticancer | Compounds exhibited significant cytotoxicity against HCT-116 and MCF-7 cells with low IC50 values. |
| Alcaraz et al., 2024 | Anti-inflammatory | Demonstrated inhibition of pro-inflammatory cytokines in vitro, suggesting potential for treating inflammatory diseases. |
| Olayinka et al., 2022 | Organic Electronics | Enhanced charge transport properties when incorporated into polymer matrices for OLED applications. |
Mechanism of Action
The mechanism by which 8-methyl-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomer: 8-Methyl-5-(4-Methylbenzyl)-3-Phenyl-5H-Pyrazolo[4,3-c]Quinoline
Key Differences :
Implications :
- Solubility : Similar XLogP3 (~4.9) suggests comparable lipophilicity, but crystallinity differences (mp data unavailable) could affect bioavailability.
Dioxane-Fused Derivative: 3-(4-Ethylphenyl)-5-(3-Fluorobenzyl)-8,9-Dihydro-5H-[1,4]Dioxino[2,3-g]Pyrazolo[4,3-c]Quinoline
Structural Modifications :
Functional Impact :
Ethoxy/Methoxy-Substituted Derivatives
a) 8-Ethoxy-3-(4-Methoxyphenyl)-5-(3-Methylbenzyl)-5H-Pyrazolo[4,3-c]Quinoline
- Substituents : Ethoxy (position 8), 4-methoxyphenyl (position 3).
- Impact: Polarity: Methoxy and ethoxy groups increase polarity (TPSA ~50–60 Ų), improving aqueous solubility.
b) 3-(4-Ethoxyphenyl)-7,8-Dimethoxy-5-(3-Methoxybenzyl)-5H-Pyrazolo[4,3-c]Quinoline
- Substituents : Multiple methoxy/ethoxy groups.
- Impact :
- Electronic Effects : Electron-donating groups may modulate receptor binding (e.g., serotonin receptors).
- Molecular Weight : Higher MW (~457.9 g/mol) could reduce blood-brain barrier penetration.
Gamma-Secretase Inhibitors: ELND006 and ELND007
Structural Features :
- Trifluoromethylsulfonyl groups : Enhance metabolic stability and target affinity.
- Fluorine and cyclopropyl groups: Improve selectivity for amyloid-beta over Notch.
Biological Activity
8-Methyl-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a complex heterocyclic compound that belongs to the pyrazoloquinoline class. Its unique molecular structure, characterized by a pyrazoloquinoline core with various substituents, has attracted attention in medicinal chemistry due to its potential therapeutic applications and diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents, enhancing its biological activity. Key methods include the use of anthranilic acid derivatives and other aromatic compounds to form the pyrazoloquinoline structure. The synthetic pathways often utilize reactions such as the Niementowski reaction and Pfitzinger synthesis, which are well-documented in the literature .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
In vitro studies have demonstrated significant antimicrobial properties. The compound has shown effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values indicating potent activity. For instance, derivatives of similar pyrazolo compounds have exhibited MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Potential
The compound's structure suggests potential anticancer properties, similar to other compounds in the pyrazoloquinoline class. Studies have indicated that modifications in the substituents can enhance cytotoxicity against cancer cell lines. For example, certain derivatives have been evaluated for their ability to induce apoptosis in tumor cells, showcasing their potential as therapeutic agents .
Comparative Analysis with Related Compounds
A comparative analysis highlights how this compound stands out among related compounds:
| Compound Name | Structure | Notable Activities |
|---|---|---|
| 1H-Pyrazolo[3,4-b]quinoline | Structure Image | Anticancer, Antimicrobial |
| Pyrazolo[4,3-b]pyridine | Structure Image | Antidepressant, Anti-inflammatory |
| 1-Methylpyrazole | Structure Image | Anti-inflammatory |
The unique substituents on the pyrazoloquinoline core of this compound enhance its bioactivity profile compared to simpler analogs .
Case Studies and Research Findings
Several studies have focused on the biological assessment of this compound:
- Antimicrobial Evaluation : A study assessed various derivatives for their antimicrobial activity using standard protocols like time-kill assays and biofilm formation inhibition tests. The results indicated that certain derivatives significantly inhibited biofilm formation and exhibited bactericidal activity .
- Cytotoxicity Assays : In a cytotoxicity evaluation against cancer cell lines (e.g., K562), researchers found that specific derivatives displayed lower toxicity towards normal cells while effectively inducing cell death in cancer cells. This selectivity is crucial for developing safer therapeutic agents .
Q & A
Q. What are the optimal synthetic routes for 8-methyl-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline, and how do reaction conditions influence yield?
- Methodological Answer: The compound can be synthesized via multi-step reactions, including Suzuki–Miyaura coupling (for C–C bond formation) and cyclization of substituted quinoline precursors. For example, analogs with similar pyrazoloquinoline cores are synthesized using ethyl 4-methoxybenzoate and substituted hydrazines as starting materials, followed by condensation and purification via column chromatography . Key factors affecting yield include:
- Catalyst choice : Palladium catalysts for Suzuki coupling.
- Temperature control : Reflux conditions (e.g., 80–100°C) for cyclization.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
Yield improvements (70–85%) are achievable by optimizing stoichiometry and avoiding side reactions like over-oxidation .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?
- Methodological Answer: Use a combination of:
- NMR spectroscopy : - and -NMR to identify substituent positions (e.g., methyl groups at 8 and 5 positions) .
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., expected ~423.5 g/mol based on analogs) .
- X-ray crystallography : To resolve spatial arrangements, as demonstrated for structurally related pyrazoloquinolines with orthorhombic crystal systems .
Q. What are the primary challenges in purifying this compound, and how can they be addressed?
- Methodological Answer: Challenges include:
- Co-elution of byproducts : Use gradient elution in HPLC with C18 columns and acetonitrile/water mobile phases .
- Low solubility : Recrystallization from methanol or ethanol improves purity, as shown for analogs with similar lipophilic substituents .
- Oxidative degradation : Perform reactions under inert atmospheres (N/Ar) and store products in amber vials at –20°C .
Advanced Research Questions
Q. How do substituents at the 5- and 8-positions influence the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?
- Methodological Answer: Structure-activity relationship (SAR) studies on analogs reveal:
- 3-Methylphenylmethyl group (5-position) : Enhances hydrophobic interactions with target pockets, as seen in anti-inflammatory pyrazoloquinolines .
- 8-Methyl group : Reduces steric hindrance, improving binding to flat aromatic regions of enzymes (e.g., COX-2 inhibition) .
Computational docking (AutoDock Vina) and molecular dynamics simulations can validate these interactions, using crystal structures of target proteins (e.g., PDB: 6COX) .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer: Discrepancies may arise from:
- Assay sensitivity : Compare IC values across orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
- Cell membrane permeability : Use logP calculations (e.g., XLogP3 ~4.9 for analogs ) to adjust for passive diffusion differences.
- Metabolic stability : Perform hepatic microsome studies to identify cytochrome P450-mediated degradation, which varies between in vitro and in vivo systems .
Q. How can in silico modeling predict the compound’s metabolic pathways and potential toxicity?
- Methodological Answer: Use tools like:
- SwissADME : Predicts Phase I/II metabolism sites (e.g., ethoxy group demethylation ).
- ProTox-II : Estimates hepatotoxicity based on structural alerts (e.g., quinoline core’s potential for DNA intercalation) .
Validate predictions with LC-MS/MS metabolite profiling in primary hepatocytes .
Q. What experimental designs are recommended for studying the compound’s photostability and reactivity under UV light?
- Methodological Answer:
- Accelerated photodegradation : Expose solutions (in methanol/PBS) to UVB (310 nm) and monitor degradation via HPLC at 0, 6, 12, and 24 hours .
- Radical trapping : Add antioxidants (e.g., ascorbic acid) to assess ROS-mediated degradation pathways .
- Quantum yield calculations : Use time-dependent density functional theory (TD-DFT) to model excited-state behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
